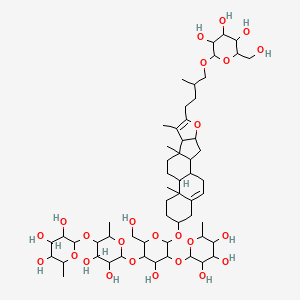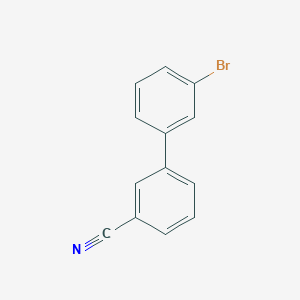
3-(3-Bromophenyl)benzonitrile
Overview
Description
3-(3-Bromophenyl)benzonitrile: is an organic compound that belongs to the class of aromatic nitriles. It consists of a benzonitrile core with a bromine atom attached to the third position of the phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
3-(3-Bromophenyl)benzonitrile is a brominated derivative of benzonitrile It’s known that brominated benzonitriles can interact with various biological targets depending on their specific structure and the presence of other functional groups .
Mode of Action
Brominated benzonitriles, in general, can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, potentially altering its function .
Biochemical Pathways
Brominated benzonitriles can potentially affect various biochemical pathways due to their reactivity . For instance, they can participate in reactions at the benzylic position, which could potentially influence pathways involving aromatic compounds .
Pharmacokinetics
The compound’s molecular weight of 196044 suggests that it may have suitable properties for absorption and distribution in the body
Result of Action
Given its potential reactivity, it could cause various changes at the molecular and cellular level depending on its specific targets and the nature of its interactions with these targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can all potentially impact its action
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 3-(3-Bromophenyl)benzonitrile in laboratory settings. This would include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. It is possible that the compound could interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is not currently known. It is possible that the compound could be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzonitrile: One common method involves the bromination of benzonitrile using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated benzonitrile.
Industrial Production Methods: Industrial production of 3-(3-Bromophenyl)benzonitrile often employs large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(3-Bromophenyl)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding benzoic acids or reduction reactions to yield benzylamines.
Coupling Reactions: It can undergo various coupling reactions, including Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or alkoxide salts are commonly used under mild to moderate temperature conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as amines, ethers, or thioethers are formed.
Oxidation Products: Benzoic acids or benzamides.
Reduction Products: Benzylamines or benzyl alcohols.
Scientific Research Applications
Chemistry: 3-(3-Bromophenyl)benzonitrile is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and probes used in studying cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials, dyes, and agrochemicals due to its versatile reactivity and stability .
Comparison with Similar Compounds
3-Bromobenzonitrile: Similar in structure but lacks the additional phenyl ring.
4-Bromobenzonitrile: Bromine atom is positioned at the fourth position instead of the third.
3-(4-Bromophenyl)benzonitrile: Bromine atom is attached to the fourth position of the phenyl ring.
Uniqueness: 3-(3-Bromophenyl)benzonitrile is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
3-(3-bromophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFNNKFDFLYWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040141-34-1 | |
| Record name | 3'-Bromo[1,1'-biphenyl]-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


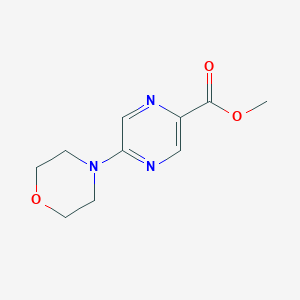
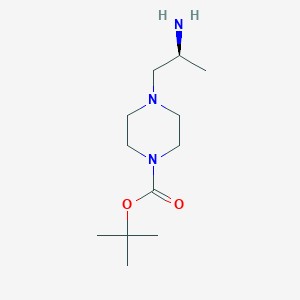
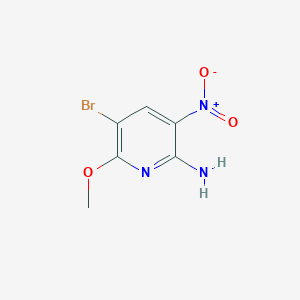


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B3026571.png)



![8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3026581.png)

